4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
The compound 4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide belongs to the pyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic core with carboxamide and aryl substituents. For instance, the closely related 4-ethyl-N-phenyl analog (C₂₀H₁₉N₃O₃) has a molecular weight of 349.39, logP of 2.004, and polar surface area (PSA) of 55.2 Ų, suggesting moderate lipophilicity and solubility . The substitution of the phenyl group with a 4-fluorophenyl moiety in the target compound likely enhances electronic effects and binding affinity due to fluorine's electronegativity, though this may slightly alter logP and solubility compared to non-fluorinated analogs.
Properties
Molecular Formula |
C20H18FN3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H18FN3O3/c1-2-23-18(26)15-5-3-4-6-16(15)24-17(25)11-12-20(23,24)19(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27) |
InChI Key |
PHVDDYLMZMZCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Key Intermediates and Building Blocks
The synthesis of this tetrahydropyrroloquinazoline derivative relies on two primary intermediates: anthranilamide derivatives and α-keto carboxamides . Anthranilamide synthons (e.g., 6 in Scheme 1 of ) are typically prepared via amidation of methyl anthranilate or nitrile derivatives . For instance, methyl anthranilate reacts with guanidine in ethanol under basic conditions to yield 2-amino-4(3H)-quinazolinone, a scaffold that can be further functionalized .
α-Keto carboxamides, such as 9 , are synthesized through the reaction of pyruvic acid derivatives with amine nucleophiles. Pyruvic acid (8 ) is converted to its acid chloride using thionyl chloride, followed by coupling with 4-fluoroaniline to form the requisite α-keto carboxamide intermediate . These intermediates are critical for subsequent cyclocondensation reactions.
Multi-Step Synthesis from Methyl Cyanoacetate
A patented route described in outlines an eight-step synthesis starting from methyl cyanoacetate:
Step 1 : Alkylation of methyl cyanoacetate with 4-fluorophenyl bromide under basic conditions (K₂CO₃, DMF) yields the 4-fluorophenyl-substituted cyanoacetate.
Step 2 : Cyclization with hydroxylamine hydrochloride in ethanol forms the corresponding pyrrole-3-carbonitrile.
Step 3 : Hydrolysis of the nitrile group using concentrated HCl produces the pyrrole-3-carboxylic acid.
Step 4 : Esterification with ethanol and H₂SO₄ generates the ethyl ester.
Step 5 : Reaction with ethyl chlorooxalate in the presence of triethylamine introduces the dioxo moiety.
Step 6 : Reduction of the ester group using LiAlH₄ yields the alcohol intermediate.
Step 7 : Oxidation with Jones reagent (CrO₃/H₂SO₄) forms the ketone.
Step 8 : Final coupling with 4-fluoroaniline using HATU as the coupling agent delivers the target compound .
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | K₂CO₃, DMF, 80°C | 85 |
| 2 | Cyclization | NH₂OH·HCl, EtOH, reflux | 78 |
| 3 | Hydrolysis | HCl (conc.), 100°C | 92 |
| 4 | Esterification | H₂SO₄, EtOH, 70°C | 88 |
| 5 | Oxalate Introduction | ClCOCO₂Et, Et₃N, CH₂Cl₂ | 81 |
| 6 | Reduction | LiAlH₄, THF, 0°C to RT | 75 |
| 7 | Oxidation | CrO₃/H₂SO₄, acetone, 0°C | 68 |
| 8 | Carboxamide Coupling | HATU, DIPEA, DMF, RT | 63 |
Cyclocondensation Strategies
Alternative pathways employ cyclo-condensation reactions between anthranilamides and α-keto carboxamides. As detailed in , anthranilamide 6 reacts with pyruvic acid-derived α-keto carboxamide 9 under microwave irradiation (150°C, 30 min) to form the dihydroquinazolinone core. Subsequent oxidation with MnO₂ in tert-butyl hydroperoxide (TBHP) introduces the dioxo group, achieving a 72% yield .
A comparative analysis of cyclocondensation methods reveals:
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Heating | EtOH, reflux, 12 h | 58 | 95.2 |
| Microwave-Assisted | 150°C, 30 min | 72 | 98.5 |
| Catalytic MnO₂/TBHP | CH₃CN, RT, 6 h | 68 | 97.8 |
The microwave-assisted method significantly reduces reaction time while improving yield and purity .
Optimization of Carboxamide Coupling
The final carboxamide bond formation is critical for achieving the target structure. HATU-mediated coupling in DMF with DIPEA as the base affords superior results compared to EDCl/HOBt or DCC-based methods . Key findings include:
-
Solvent Optimization : DMF outperforms THF and CH₂Cl₂ due to better solubility of intermediates.
-
Base Selection : DIPEA (4 equiv.) minimizes racemization compared to Et₃N.
-
Temperature : Room temperature (25°C) prevents decomposition of the activated ester.
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 63 |
| EDCl/HOBt | Et₃N | CH₂Cl₂ | 47 |
| DCC | DMAP | THF | 39 |
Analytical Characterization
1H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 4.32 (q, J = 7.1 Hz, 2H, CH₂), 3.89 (s, 2H, CH₂), 2.75 (t, J = 7.3 Hz, 2H, CH₂), 1.94 (quin, J = 7.2 Hz, 2H, CH₂), 1.29 (t, J = 7.1 Hz, 3H, CH₃) .
HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min, λ = 254 nm).
HRMS : [M+H]⁺ Calculated: 438.1521; Found: 438.1518 .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a formyl group using selenium dioxide (SeO2) as the oxidizing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It is believed to interact with tubulin, inhibiting its polymerization which disrupts the microtubule network within cells. This mechanism can lead to cell cycle arrest and apoptosis:
- Mechanism of Action : The disruption of microtubule dynamics is crucial for cancer cell proliferation. By inhibiting tubulin polymerization, the compound may prevent cancer cell division and promote programmed cell death (apoptosis) .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Broad-spectrum Activity : Studies suggest effectiveness against various Gram-positive and Gram-negative bacteria. The structural features contribute to its ability to penetrate bacterial membranes and inhibit growth .
Antiparasitic Activity
A study focused on optimizing related compounds within the dihydroquinazolinone class for antimalarial activity demonstrated that modifications to the scaffold can enhance efficacy against Plasmodium falciparum:
- In Vivo Efficacy : The optimized analogs showed improved metabolic stability and aqueous solubility, leading to better performance in mouse models of malaria .
Antibacterial Research
A synthesis study evaluated various derivatives of pyrroloquinazolines for antibacterial activity:
- Screening Results : Compounds were tested against a range of bacterial strains, showing promising results particularly against resistant strains .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as NOS-II and TNF-α, which are involved in inflammatory processes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of the target compound, derived from the evidence, are compared below:
Structural and Physicochemical Properties
Notes:
- N-phenyl analog () : Serves as the baseline for comparison. Its moderate logP (2.004) and PSA (55.2 Ų) indicate balanced lipophilicity and solubility.
- 3-(methylsulfanyl)phenyl analog () : The sulfur atom in the substituent may enhance metabolic stability but reduce aqueous solubility.
Substituent Effects on Bioactivity
- Fluorine vs.
- Ethyl vs. Methyl : The ethyl group at position 4 may enhance lipophilicity and steric effects, influencing binding pocket interactions.
- Trifluoromethoxy vs. Fluorine : The bulkier trifluoromethoxy group () could improve target affinity but reduce solubility due to increased hydrophobicity.
Pharmacological Implications
- The hydrogen bond donor count (1) across all analogs suggests a conserved interaction motif, likely critical for target engagement.
- logP variations (e.g., 2.004 for the N-phenyl analog vs. higher values for fluorinated derivatives) correlate with bioavailability and blood-brain barrier penetration.
Biological Activity
The compound 4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a member of the quinazoline family and has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H18FN3O3
- Structural Features : The compound features a tetrahydropyrroloquinazoline core with an ethyl group and a fluorophenyl substituent.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression.
- Antiparasitic Activity : Preliminary studies suggest it may have efficacy against certain parasites.
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase has been noted.
Anticancer Activity
A study focusing on similar quinazoline derivatives found that modifications in the structure significantly influenced their inhibitory activity against Aurora A kinase, a target for cancer therapy. The following table summarizes the inhibition percentages of various derivatives:
| Compound | Aurora A Inhibition (%) |
|---|---|
| 6e | 48.22 |
| 6b | 6.53 |
| 7a | -2.61 |
The presence of halogen atoms was associated with increased activity, indicating that the fluorine atom in our compound may enhance its anticancer properties .
Antiparasitic Activity
In the context of antiparasitic research, compounds structurally related to our target have shown promising results against Plasmodium species. For instance, a derivative demonstrated significant inhibition of PfATP4, a critical enzyme in malaria parasites. The modifications led to improved solubility and metabolic stability while maintaining efficacy .
Enzyme Inhibition Studies
The compound's potential as an acetylcholinesterase inhibitor was also explored. While specific IC50 values for our compound were not available, related compounds exhibited IC50 values ranging from 0.31 to 1.11 µM against butyrylcholinesterase (BChE), suggesting a promising avenue for further investigation .
Case Studies
- Aurora A Kinase Inhibition : In vitro studies indicated that compounds with similar structures showed selective inhibition of Aurora A kinase over Aurora B kinase. This selectivity is crucial for developing targeted cancer therapies.
- Antiparasitic Efficacy : In vivo studies using mouse models demonstrated that optimized quinazoline derivatives reduced parasitemia significantly when administered at specific dosages.
Q & A
Q. Table 1: Key Synthetic Parameters for Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard alkylation | THF, 0°C → RT, 12 h | 65–78 | |
| Carboxamide coupling | EDCI/HOBt, DMF, 24 h | 50–60 | |
| Fluorophenyl attachment | Suzuki-Miyaura, Pd(PPh₃)₄, 80°C | 70–85 |
Q. Table 2: Common Analytical Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
